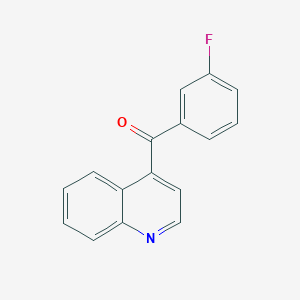
(3-Fluorophenyl)(quinolin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluorophenyl)(quinolin-4-yl)methanone is a chemical compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal and industrial chemistry. The structure of this compound consists of a quinoline ring system substituted with a 3-fluorobenzoyl group at the 4-position. This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)(quinolin-4-yl)methanone can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically includes the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst. Another method involves the Pfitzinger reaction, where isatins react with ketones under basic conditions to form quinoline derivatives .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
化学反応の分析
Types of Reactions
(3-Fluorophenyl)(quinolin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives
科学的研究の応用
(3-Fluorophenyl)(quinolin-4-yl)methanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes and pigments .
作用機序
The mechanism of action of (3-Fluorophenyl)(quinolin-4-yl)methanone involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of DNA strand breaks and subsequent cell death . In anticancer research, it may interfere with cell signaling pathways and induce apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- 3-(4-Fluorobenzoyl)quinoline
- 6,7-Difluoro-3-nitro-4-hydroxy-2-quinolone
- 2,3,4-Trichloro-6,7-difluoroquinolone .
Uniqueness
(3-Fluorophenyl)(quinolin-4-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-fluorobenzoyl group enhances its reactivity and potential biological activity compared to other quinoline derivatives .
生物活性
(3-Fluorophenyl)(quinolin-4-yl)methanone, also known by its chemical identifier CAS No. 1706436-13-6, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects supported by research findings.
Chemical Structure and Properties
The compound features a fluorinated phenyl ring attached to a quinoline moiety through a carbonyl group. This structural configuration is significant for its interactions with biological targets.
Synthesis
The synthesis of this compound has been achieved through various methods, including copper-catalyzed reactions that utilize readily available starting materials. For instance, one study reported the use of 2-aminobenzyl alcohol and propiophenone in a one-pot reaction yielding phenyl(quinolin-3-yl)methanone as an intermediate .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances lipophilicity and may influence binding affinity to these targets.
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds, including those with fluorinated phenyl groups, exhibit significant antimicrobial properties. For example, compounds containing similar structural motifs demonstrated potent activity against various fungal strains, including Fusarium oxysporum and Candida albicans .
Anticancer Properties
Quinoline derivatives have been extensively studied for their anticancer potential. The mechanism often involves the inhibition of specific enzymes involved in cancer cell proliferation. Studies have shown that related compounds can induce apoptosis in cancer cells through various pathways, including the modulation of PPAR (Peroxisome Proliferator-Activated Receptor) signaling pathways .
Enzyme Inhibition
The inhibition of enzymes such as kinases or phosphodiesterases has been noted with quinoline derivatives. The unique structure of this compound may enhance its efficacy as an enzyme inhibitor, potentially leading to applications in treating diseases where these enzymes play a critical role.
Case Studies
特性
IUPAC Name |
(3-fluorophenyl)-quinolin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO/c17-12-5-3-4-11(10-12)16(19)14-8-9-18-15-7-2-1-6-13(14)15/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLSSMGNNXKPKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














